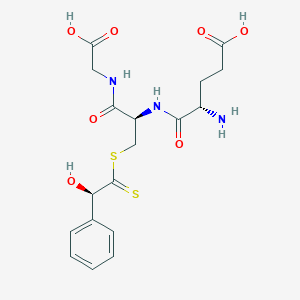
S-D-Dithiomandeloylglutathione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
S-D-Dithiomandeloylglutathione (DMDG) is a small molecule that has gained significant attention in scientific research due to its potential therapeutic applications. It is a derivative of glutathione, which is an antioxidant and plays a crucial role in maintaining cellular homeostasis. DMDG has been shown to possess unique properties that make it a promising candidate for various biomedical applications.
作用机制
S-D-Dithiomandeloylglutathione exerts its biological effects by modulating various cellular pathways. It has been shown to activate the Nrf2-Keap1 pathway, which is responsible for regulating cellular antioxidant defense mechanisms. This compound also inhibits the NF-κB pathway, which is involved in inflammation and cell survival. Furthermore, this compound has been shown to activate the p53 pathway, which is involved in cell cycle arrest and apoptosis.
Biochemical and physiological effects:
This compound has been shown to possess several biochemical and physiological effects. It has been shown to increase cellular glutathione levels, which is an important antioxidant in the body. This compound has also been shown to inhibit the production of reactive oxygen species, which can cause oxidative damage to cells. Additionally, this compound has been shown to inhibit the production of pro-inflammatory cytokines, which are involved in inflammation and immune responses.
实验室实验的优点和局限性
S-D-Dithiomandeloylglutathione has several advantages for lab experiments. It is a small molecule that can easily penetrate cell membranes and reach intracellular targets. It is also stable and can be stored for long periods without degradation. However, this compound has some limitations for lab experiments. It is relatively expensive and may not be readily available in some laboratories. Additionally, the synthesis of this compound requires specialized equipment and expertise.
未来方向
There are several future directions for S-D-Dithiomandeloylglutathione research. One area of interest is the development of this compound analogs with improved properties such as increased potency and selectivity. Additionally, the potential use of this compound in combination with other drugs for the treatment of various diseases is an area of active research. Furthermore, the use of this compound as a therapeutic agent for neurodegenerative diseases is an area of interest that requires further investigation.
Conclusion:
In conclusion, this compound is a promising small molecule with potential therapeutic applications. Its unique properties make it an attractive candidate for various biomedical applications. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound have been discussed in this paper. Further research is needed to fully understand the potential of this compound as a therapeutic agent.
合成方法
The synthesis of S-D-Dithiomandeloylglutathione involves the reaction of glutathione with 2,5-dimercapto-1,3,4-thiadiazole. The reaction is carried out in the presence of a base and a polar solvent such as dimethyl sulfoxide. The resulting product is purified by column chromatography to obtain pure this compound.
科学研究应用
S-D-Dithiomandeloylglutathione has been extensively studied for its potential therapeutic applications. It has been shown to possess antioxidant, anti-inflammatory, and anti-tumor properties. This compound has been investigated for its ability to protect cells against oxidative stress and DNA damage. It has also been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. Additionally, this compound has been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
属性
CAS 编号 |
140234-19-1 |
|---|---|
分子式 |
C18H23N3O7S2 |
分子量 |
457.5 g/mol |
IUPAC 名称 |
(4S)-4-amino-5-[[(2R)-1-(carboxymethylamino)-3-[(2R)-2-hydroxy-2-phenylethanethioyl]sulfanyl-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C18H23N3O7S2/c19-11(6-7-13(22)23)16(27)21-12(17(28)20-8-14(24)25)9-30-18(29)15(26)10-4-2-1-3-5-10/h1-5,11-12,15,26H,6-9,19H2,(H,20,28)(H,21,27)(H,22,23)(H,24,25)/t11-,12-,15+/m0/s1 |
InChI 键 |
SLZDZGFRJOKHIL-SLEUVZQESA-N |
手性 SMILES |
C1=CC=C(C=C1)[C@H](C(=S)SC[C@@H](C(=O)NCC(=O)O)NC(=O)[C@H](CCC(=O)O)N)O |
SMILES |
C1=CC=C(C=C1)C(C(=S)SCC(C(=O)NCC(=O)O)NC(=O)C(CCC(=O)O)N)O |
规范 SMILES |
C1=CC=C(C=C1)C(C(=S)SCC(C(=O)NCC(=O)O)NC(=O)C(CCC(=O)O)N)O |
序列 |
EXG |
同义词 |
S-D-dithiomandeloylglutathione SDDTMG |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



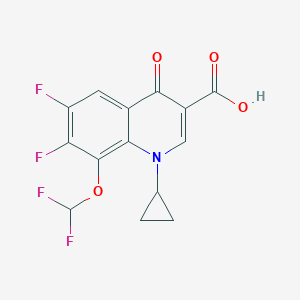
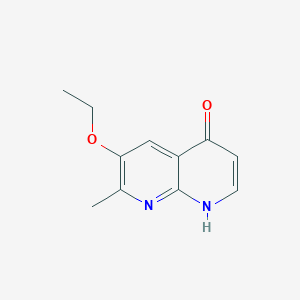
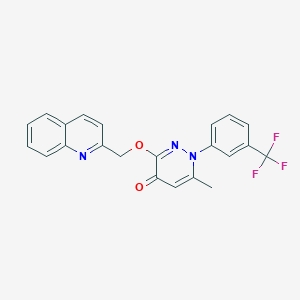
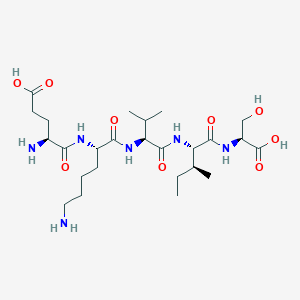


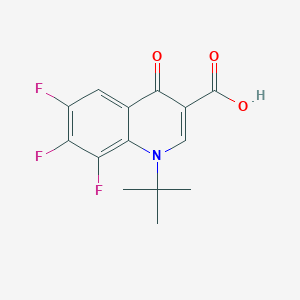

![2-[4-(3-Methoxy-3-oxopropyl)phenyl]acetic acid](/img/structure/B125331.png)



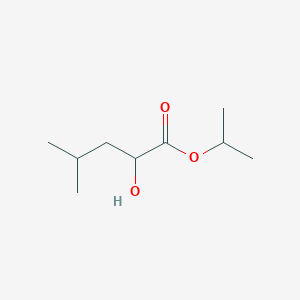
![7-Amino-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid diphenylmethyl ester](/img/structure/B125343.png)